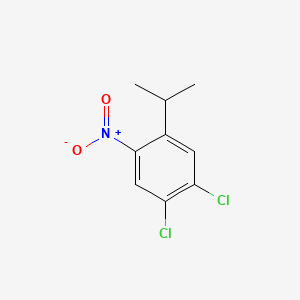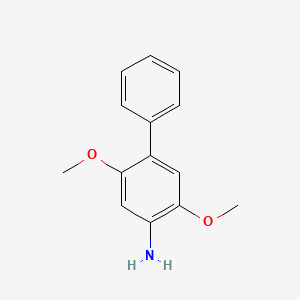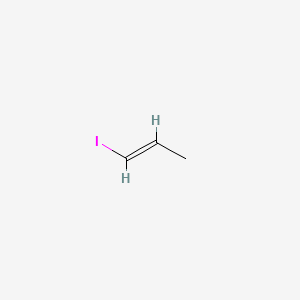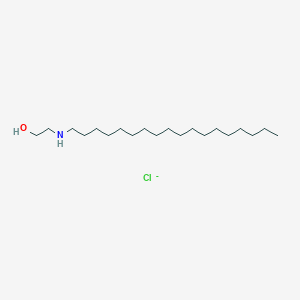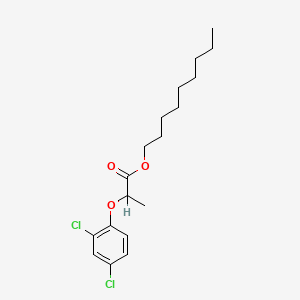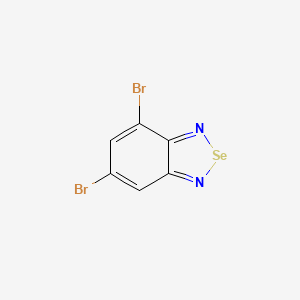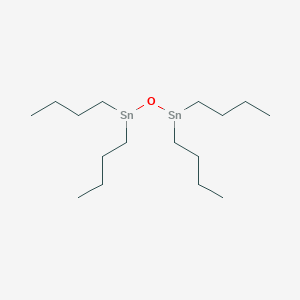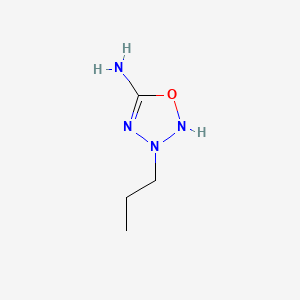
3-Propyl-1,2,3,4-oxatriazolidin-5-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-1,2,3,4-oxatriazolidin-5-imine is a chemical compound with the molecular formula C4H10N4O. It consists of 19 atoms: 10 hydrogen atoms, 4 carbon atoms, 4 nitrogen atoms, and 1 oxygen atom . This compound is part of the oxatriazolidin family, which is characterized by a five-membered ring containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1,2,3,4-oxatriazolidin-5-imine typically involves the reaction of propylamine with a suitable oxatriazolidin precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1,2,3,4-oxatriazolidin-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Propyl-1,2,3,4-oxatriazolidin-5-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Propyl-1,2,3,4-oxatriazolidin-5-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1,2,3,4-oxatriazolidin-5-imine
- 3-Ethyl-1,2,3,4-oxatriazolidin-5-imine
- 3-Butyl-1,2,3,4-oxatriazolidin-5-imine
Uniqueness
3-Propyl-1,2,3,4-oxatriazolidin-5-imine is unique due to its specific propyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and butyl analogs. These properties include differences in solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
11069-24-2 |
|---|---|
Molecular Formula |
C4H10N4O |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
3-propyl-2H-oxatriazol-5-amine |
InChI |
InChI=1S/C4H10N4O/c1-2-3-8-6-4(5)9-7-8/h7H,2-3H2,1H3,(H2,5,6) |
InChI Key |
OULFQQLGERZMBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1NOC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


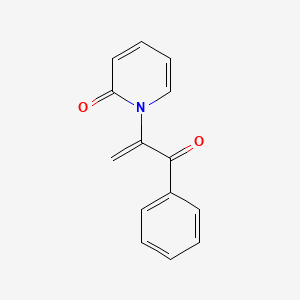


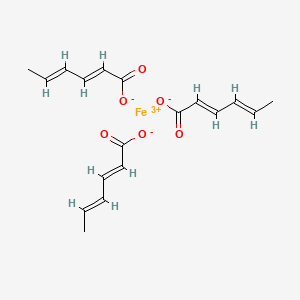
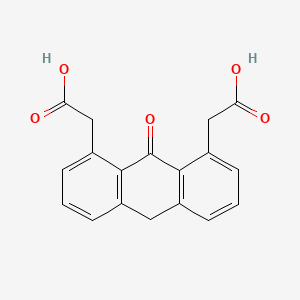

![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
